5-Chloro-1H-indole-2,3-dione

Catalog No.
S603627
CAS No.
17630-76-1
M.F
C8H4ClNO2
M. Wt
181.57 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1H-indole-2,3-dione

CAS Number

17630-76-1

Product Name

5-Chloro-1H-indole-2,3-dione

IUPAC Name

5-chloro-1H-indole-2,3-dione

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

InChI

InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)

InChI Key

XHDJYQWGFIBCEP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=O)N2

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=O)N2
5-chloro-1H-indole-2,3-dione, also known as indol-5-one or oxindole, is an organic compound that belongs to the family of indoles. It is a white to light beige crystalline solid that has a melting point of 150-152 °C. The compound has a molecular formula of C8H5ClNO2 and a molecular weight of 183.58 g/mol. Indol-5-one is often used as a starting material in various synthetic organic reactions, and it is a key intermediate in the synthesis of several biologically active compounds.
The 5-chloro-1H-indole-2,3-dione compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and acetone. It is also stable under normal conditions and can be stored for an extended period. The melting point of the compound is 150-152°C.
There are several methods for the synthesis of indol-5-one. One method involves the reaction of 2-nitrobenzaldehyde and glycine under suitable conditions. The synthesized product is purified using column chromatography or recrystallization. Characterization is often done using spectroscopic methods such as NMR and IR.
Recent analytical methods for the identification and quantification of indol-5-one include high-performance liquid chromatography (HPLC) coupled with UV and mass spectrometry detection. HPLC is a powerful tool for the separation of complex mixtures, and coupled with mass spectrometry, it offers high sensitivity and specificity in detecting and identifying indol-5-one.
Indol-5-one exhibits anti-inflammatory, antiviral, and cytotoxic activities. It has been studied as a potential drug target for various diseases, including cancer, neurological disorders, and viral infections.
Indol-5-one is considered to have low toxicity, and no adverse reactions have been reported in animals or humans. However, care should be taken when handling the compound, as it can irritate the eyes and skin.
Indol-5-one is an essential intermediate in the synthesis of several biologically active compounds, and it is widely used in synthetic organic chemistry. Scientists have used indol-5-one in various chemical reactions to obtain compounds that have anticancer properties. Indol-5-one derivatives have also shown good antiviral effects against the human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
Research on indol-5-one and its derivatives has gained momentum in recent years. Studies have shown that it has the potential to inhibit the growth of cancer cells, and current research is directed towards developing novel derivatives that have enhanced anticancer activity. There is also growing interest in exploring the antiviral properties of indol-5-one and its derivatives, with researchers investigating its potential against various viruses, including COVID-19.
Indol-5-one and its derivatives have potential applications in the pharmaceutical and agricultural industries. The compound has shown antibacterial, antifungal, and herbicidal activities, and it has been studied as a potential insecticide. It also has applications in the development of photovoltaic devices, as it can serve as a photosensitizer.
While indol-5-one has shown promising biological activities, several limitations hinder its full exploitation. Novel synthetic strategies and the development of more efficient analytical methods are needed to improve yields and purity. The specific molecular mechanisms underlying the biological activity of indol-5-one are also yet to be fully elucidated. Future research should focus on developing compounds with enhanced biological activity and exploring their potential in different fields of research and industry.
1. Development of multi-functionalized indol-5-one derivatives for enhanced biological activity.
2. Investigation of the molecular mechanism underlying the antiviral properties of indol-5-one and its derivatives.
3. Development of efficient synthetic strategies for the preparation of indol-5-one derivatives.
4. Exploration of the potential of indol-5-one and its derivatives in material science, particularly in the development of novel photovoltaic devices.
5. Identification of new applications of indol-5-one and its derivatives in the agricultural industry, particularly as novel insecticides and herbicides.
6. Development of more efficient analytical methods for the detection and quantification of indol-5-one in complex mixtures.
7. Investigation of the stability and biodegradability of indol-5-one and its derivatives in the environment.
8. Exploration of the potential of indol-5-one and its derivatives in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
9. Development of novel derivatives of indol-5-one with improved solubility and bioavailability.
10. Exploration of the potential of indol-5-one and its derivatives in the treatment of viral infections, including COVID-19.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17630-76-1

Wikipedia

5-chloro-1H-indole-2,3-dione

Dates

Modify: 2023-08-15

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